REACTION_CXSMILES
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[CH2:1]([N:3]([CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([N+:17]([O-])=O)[CH:10]=1)[CH2:4][CH3:5])[CH3:2]>C(O)C.[Pd]>[CH2:4]([N:3]([CH2:1][CH3:2])[CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([NH2:17])[CH:10]=1)[CH3:5]
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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CUSTOM
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Details
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the solvent removed under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
C(C)N(CCOC=1C=CC(=C(C1)N)OC)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |